Cas no 72657-64-8 (Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)-)

Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)- structure
72657-64-8 structure
Product Name:Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)-
CAS No:72657-64-8
MF:C22H22O7
MW:398.405887126923
CID:565236
PubChem ID:126292
Update Time:2025-04-19

Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)- Chemical and Physical Properties

Names and Identifiers

    • Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)-
    • Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-
    • stegane
    • STEGANE 7B-
    • (.+-.)-Stegnane
    • 72657-64-8
    • NSC-332034
    • (-)-Isostegnane
    • NSC-332033
    • STEGANE DL-
    • 72258-40-3
    • 3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one
    • NSC332031
    • NSC-332030
    • NSC332033
    • (.+-.)-Isostegnane
    • ISOSTEGANE DL-
    • 76250-31-2
    • NSC332034
    • NSC332035
    • ISOSTEGANE (-)-
    • CHEMBL152275
    • DTXSID50993014
    • ISOSTEGANE,7-BETA
    • NSC-332035
    • NSC332032
    • NSC-332032
    • 6,7,8-Trimethoxy-3a,4,14,14a-tetrahydro-11H-benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one
    • (+)-Stegnane
    • 72258-54-9
    • Benzo(3,4)furo(3',4':6,7)cycloocta(1,2-f)(1,3)benzodioxol-3(1H)-one, 3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, stereoisomer
    • NSC332030
    • STEGANE (+)
    • NSC-332031
    • 72657-29-5
    • Inchi: 1S/C22H22O7/c1-24-18-7-12-5-15-13(9-27-22(15)23)4-11-6-16-17(29-10-28-16)8-14(11)19(12)21(26-3)20(18)25-2/h6-8,13,15H,4-5,9-10H2,1-3H3
    • InChI Key: YIIRKVZAEAXDAD-UHFFFAOYSA-N
    • SMILES: O1C(C2CC3C=C(C(=C(C=3C3C=C4C(=CC=3CC2C1)OCO4)OC)OC)OC)=O

Computed Properties

  • Exact Mass: 398.137
  • Monoisotopic Mass: 398.137
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 612
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 72.4Ų

Experimental Properties

  • Density: 1.299
  • Boiling Point: 624°Cat760mmHg
  • Flash Point: 272.9°C

Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)- Security Information

  • Storage Condition:2-8°C
Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd